![molecular formula C13H14N2O4 B6605119 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid CAS No. 2193059-30-0](/img/structure/B6605119.png)
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, also known as 1-TBPPD, is an organic compound with a unique molecular structure. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl functional group. The compound has been studied extensively due to its potential applications in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in organic synthesis. It has also been used as a ligand in the synthesis of coordination polymers, which can be used as materials for optical and electronic applications. Additionally, 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not well understood. However, it has been suggested that the compound may act as an inhibitor of tyrosinase. This enzyme is involved in the biosynthesis of melanin, and inhibitors of this enzyme can be used for a variety of applications, such as the treatment of hyperpigmentation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid may be able to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in a variety of scientific fields, such as materials science, medicinal chemistry, and biochemistry. Finally, further research could be conducted to explore its potential therapeutic applications, such as its use as an inhibitor of tyrosinase.
Métodos De Síntesis
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can be synthesized from the reaction of 1-tert-butyl-4-pyridinecarboxylic acid and 3,5-dibromopyrrole. This reaction is catalyzed by palladium and takes place in the presence of an organic solvent, such as dimethylformamide. The product of the reaction is 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBORCBVUQIUYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

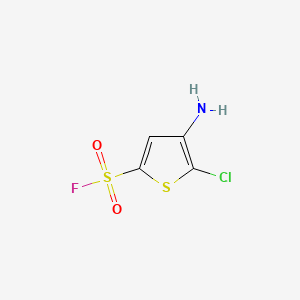
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
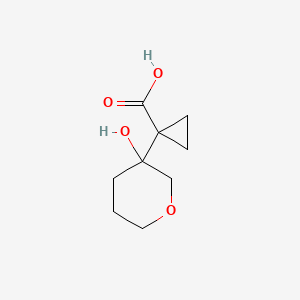
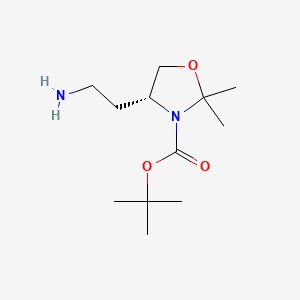

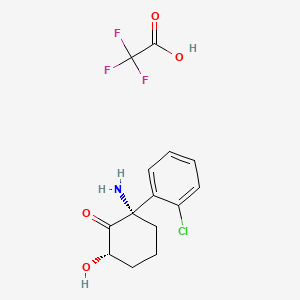
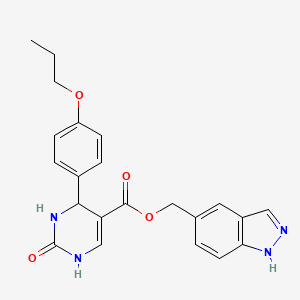
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)